(2S,4S)-4-(4-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Description
“(2S,4S)-4-(4-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid” is a pyrrolidine-based compound characterized by a stereochemically defined (2S,4S) configuration. The molecule features:
- A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for amines during synthetic processes.
- A carboxylic acid moiety at position 2, enabling hydrogen bonding or salt formation.
This compound is typically utilized in medicinal chemistry as an intermediate for peptidomimetics or protease inhibitors due to its chiral rigidity and functional versatility .
Properties
IUPAC Name |
(2S,4S)-4-(4-benzylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-15-19(14-20(24)21(25)26)28-18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKRFPCRKZIUAR-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-4-(4-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. Its molecular formula is C23H27NO5, with a molecular weight of 397.5 g/mol. This compound is classified as an amino acid derivative and is synthesized for research purposes, particularly in drug design and biological activity studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with various functional groups, including a carboxylic acid and a tert-butoxycarbonyl (Boc) group. The structural complexity contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (2S,4S)-4-(4-benzylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Purity | Typically 95% |
Biological Activity
Research indicates that compounds similar to (2S,4S)-4-(4-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid may exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies suggest that the compound may modulate pathways related to inflammation, potentially serving as an anti-inflammatory agent.
- Neuroprotective Properties : Its structural features may allow it to interact with neuroprotective pathways, making it a candidate for neurological disorders.
- Enzyme Inhibition : The compound could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
The mechanism of action for this compound likely involves interactions with specific receptors or enzymes. The presence of the pyrrolidine ring and functional groups allows for binding to target sites, influencing biological processes such as enzyme activity and receptor signaling.
Case Studies and Research Findings
-
Inflammation Modulation :
- A study on similar compounds indicated that the presence of a benzyl group enhances anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- The compound's ability to reduce inflammation markers was demonstrated in vitro using cell culture models.
-
Neuroprotective Studies :
- Research on related pyrrolidine derivatives showed protective effects against oxidative stress in neuronal cells.
- The compound's structure suggests potential interactions with neurotrophic factors, enhancing neuronal survival.
-
Enzyme Interaction :
- Preliminary studies indicate that (2S,4S)-4-(4-Benzylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, physicochemical properties, and hazards.
Structural and Stereochemical Differences
Key structural variations among analogs include substituents at position 4 and stereochemistry (Table 1):
*Calculated based on molecular formula; †From .
- Stereochemistry : The (2S,4S) configuration in the target compound and its 4-fluoro analog contrasts with (2S,4R) analogs (e.g., 4-trifluoromethylbenzyl derivative), which may alter binding affinity in chiral environments .
Hazard Profiles
Safety data for analogs highlight variability in toxicity (Table 2):
The target compound’s hazards are likely comparable, necessitating standard lab precautions (gloves, goggles) and proper ventilation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
